Ancistrotectorine

Descripción

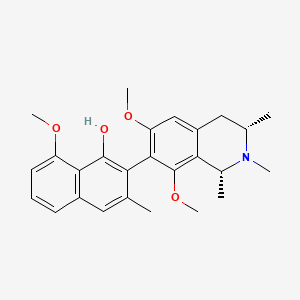

Structure

3D Structure

Propiedades

Número CAS |

98985-59-2 |

|---|---|

Fórmula molecular |

C26H31NO4 |

Peso molecular |

421.5 g/mol |

Nombre IUPAC |

2-[(1R,3S)-6,8-dimethoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinolin-7-yl]-8-methoxy-3-methylnaphthalen-1-ol |

InChI |

InChI=1S/C26H31NO4/c1-14-11-17-9-8-10-19(29-5)23(17)25(28)21(14)24-20(30-6)13-18-12-15(2)27(4)16(3)22(18)26(24)31-7/h8-11,13,15-16,28H,12H2,1-7H3/t15-,16+/m0/s1 |

Clave InChI |

BHQAJMGEYYHIGV-JKSUJKDBSA-N |

SMILES |

CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC |

SMILES isomérico |

C[C@H]1CC2=CC(=C(C(=C2[C@H](N1C)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC |

SMILES canónico |

CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC |

Otros números CAS |

98985-59-2 |

Origen del producto |

United States |

Natural Occurrence and Phytochemical Investigations of Ancistrotectorine

Plant Sources and Geographical Distribution of Ancistrotectorine-Producing Species

The occurrence of Ancistrotectorine is confined to the plant genus Ancistrocladus, a group of lianas found in the tropical regions of Africa and Asia.

Ancistrocladus tectorius as a Primary Source

Ancistrotectorine was first identified in the leaves of the Thai medicinal plant Ancistrocladus tectorius researchgate.net. This species is considered the primary natural source of the compound. Ancistrocladus tectorius is geographically distributed across Southeast Asia, including Thailand, Cambodia, China, India, Indonesia, Laos, Malaysia, Myanmar, Singapore, and Vietnam researchgate.net. The plant is utilized in traditional medicine in China and Malaysia for treating conditions like dysentery and malaria researchgate.net.

Identification in Other Ancistrocladus Species

Subsequent to its initial discovery, Ancistrotectorine has also been isolated from another species of the same genus, Ancistrocladus guineensis ijfmr.comnih.gov. This finding is particularly noteworthy as A. guineensis is native to Africa, indicating a broader geographical and interspecies distribution of this specific alkaloid than initially understood.

Chemotaxonomic Relevance within Ancistrocladaceae

The presence of Ancistrotectorine in both an Asian (A. tectorius) and an African (A. guineensis) species holds significant chemotaxonomic relevance. Naphthylisoquinoline alkaloids are known to exhibit structural variations, particularly in the coupling of the naphthalene (B1677914) and isoquinoline (B145761) rings, which often correlates with the geographical origin of the plant species. The isolation of Ancistrotectorine, a 7,3'-coupled alkaloid, from species in both Southeast Asia and Africa is a remarkable finding, as certain coupling types are often predominantly found in one region over the other ijfmr.comnih.gov. This shared phytochemical trait suggests potential evolutionary links and provides a valuable marker for the chemotaxonomic classification within the Ancistrocladaceae family.

Isolation Methodologies for Ancistrotectorine

The isolation of Ancistrotectorine from its natural sources involves a multi-step process that begins with the extraction from plant material, followed by sophisticated chromatographic techniques for separation and purification.

Extraction Techniques from Plant Material

The initial step in isolating Ancistrotectorine involves the extraction of the crude alkaloid mixture from the plant material, typically the leaves or root bark. Common methods employed for the extraction of naphthylisoquinoline alkaloids from Ancistrocladus species include:

Soxhlet Extraction : This is a continuous extraction method. For instance, dried and powdered leaves of Ancistrocladus heyneanus were subjected to Soxhlet extraction using dichloromethane to obtain a crude alkaloid extract ijfmr.com.

Maceration : This technique involves soaking the plant material in a solvent. The air-dried root bark of Ancistrocladus abbreviatus was repeatedly extracted with methanol. The resulting crude extract was then further processed through liquid-liquid partitioning, for example, with n-hexane, to enrich the alkaloid fraction windows.net.

The choice of solvent and method is crucial for efficiently extracting the desired alkaloids while minimizing the co-extraction of other plant constituents.

Interactive Data Table: Comparison of Extraction Techniques for Naphthylisoquinoline Alkaloids

| Technique | Plant Material | Solvent(s) | Key Steps |

| Soxhlet Extraction | Dried, powdered leaves | Dichloromethane | Continuous extraction until solvent runs clear, followed by concentration of the extract. |

| Maceration | Air-dried, powdered root bark | Methanol, n-hexane | Soaking in methanol, filtration, evaporation, followed by liquid-liquid partitioning with n-hexane. |

Chromatographic Separation and Purification Strategies

Following extraction, the crude mixture undergoes several chromatographic steps to isolate and purify Ancistrotectorine. The complexity of the extract, containing numerous related alkaloids, necessitates the use of high-resolution separation techniques.

Column Chromatography : This is a fundamental purification step. An alkaloid-rich fraction from an Ancistrocladus abbreviatus extract was subjected to column chromatography on silica (B1680970) gel, using a gradient solvent system of methanol and dichloromethane to yield enriched fractions windows.net.

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is a key technique for the final purification of Ancistrotectorine. This method offers high resolution to separate structurally similar alkaloids. For the isolation of related compounds from a Congolese Ancistrocladus species, preparative HPLC was employed after initial separation steps nih.gov.

Sephadex Chromatography : Chromatography using Sephadex LH-20 with methanol as the eluent is another method used for the purification of naphthylisoquinoline alkaloids. This technique separates compounds based on their size and polarity nih.gov.

The combination of these chromatographic methods allows for the isolation of Ancistrotectorine in a highly pure form, which is essential for its structural elucidation and further scientific investigation.

Interactive Data Table: Chromatographic Techniques for Naphthylisoquinoline Alkaloid Purification

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

| Column Chromatography | Silica gel | Gradient of Methanol/Dichloromethane | Initial fractionation of the crude extract. |

| Preparative HPLC | C18 or similar | Typically a mixture of solvents like acetonitrile and water with additives. | High-resolution separation and final purification of the target compound. |

| Sephadex Chromatography | Sephadex LH-20 | Methanol | Purification of crude products, often after initial separation steps. |

Structural Elucidation and Stereochemical Characterization of Ancistrotectorine

Spectroscopic Analysis for Structural Determination

The initial determination of Ancistrotectorine's structure relied heavily on comprehensive spectroscopic analyses, which allowed for the mapping of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) experiments, played a pivotal role in elucidating the structure of Ancistrotectorine researchgate.net. Detailed ¹H NMR spectroscopic assignments have been successfully made, providing crucial information about the proton environments within the molecule researchgate.net. The application of 1D and 2D NMR techniques, such as NOESY, alongside mass spectrometry, has been fundamental in establishing the connectivity and spatial relationships between atoms, thereby confirming the proposed molecular framework researchgate.net, bohrium.com, researchgate.net. These studies have allowed researchers to identify and assign signals corresponding to various parts of the molecule, including aromatic and aliphatic protons and carbons, leading to a thorough understanding of its chemical structure researchgate.net, bohrium.com, researchgate.net, science.gov.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was a critical tool in determining the precise molecular formula of Ancistrotectorine researchgate.net, researchgate.net. This technique provides highly accurate mass-to-charge ratio (m/z) values, enabling the unambiguous determination of elemental composition. By accurately measuring the molecular ion, HRESIMS data, when combined with NMR findings, confirmed the proposed structure and provided essential information for distinguishing Ancistrotectorine from closely related compounds researchgate.net, researchgate.net, acs.org.

Chiroptical Methods for Absolute Stereochemistry Assignment

Beyond basic structural determination, chiroptical methods were essential for establishing the absolute stereochemistry of Ancistrotectorine, particularly concerning its chiral centers and potentially atropisomeric axis.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for probing the chirality of molecules genesilico.pl, rroij.com, researchgate.net, faccts.de. By measuring the differential absorption of left- and right-circularly polarized light, ECD spectra provide characteristic fingerprints for chiral compounds genesilico.pl, faccts.de. For Ancistrotectorine and related naphthylisoquinoline alkaloids, ECD spectroscopy, often in conjunction with quantum-chemical calculations, has been instrumental in assigning the absolute stereochemistry researchgate.net, researchgate.net, acs.org. These combined experimental and theoretical approaches allow for the comparison of predicted ECD spectra with experimental data, facilitating the determination of the correct absolute configuration researchgate.net, researchgate.net, researchgate.net, acs.org, faccts.de.

Combination of HPLC with ECD (LC-ECD)

The coupling of High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD), known as HPLC-ECD, is a sensitive analytical method antecscientific.com, lcms.cz, amuzainc.com, mdpi.com. In the context of stereochemical characterization, the combination of HPLC with ECD (LC-ECD) has been utilized for chiroptical analysis, including the stereochemical characterization of chiral compounds researchgate.net. This hyphenated technique allows for the separation of enantiomers or diastereomers by HPLC, followed by their detection and characterization using ECD, providing a powerful tool for assessing stereochemical purity and assigning absolute configurations researchgate.net.

Quantum-Chemical ECD Calculations

The determination of the absolute configuration of complex chiral molecules like Ancistrotectorine often relies on advanced computational methods, including quantum-chemical calculations of Electronic Circular Dichroism (ECD) spectra nih.gov. These calculations, typically employing Time-Dependent Density Functional Theory (TDDFT), predict the ECD spectrum of a molecule by considering its various possible conformations nih.govresearchgate.net. By comparing the calculated ECD spectrum with the experimentally obtained spectrum, researchers can assign the absolute configuration of the molecule nih.govresearchgate.net. This approach is crucial for compounds where traditional methods like X-ray crystallography might be challenging or unavailable unideb.hu. The comparison allows for the quantification of contributions from different conformers and the interaction of multiple chromophores, aiding in the assignment of absolute configuration for structurally diverse natural products nih.gov.

Stereochemical Features of Ancistrotectorine

Analysis of Specific Biaryl Coupling Types (e.g., 7,3'-coupled)

A key stereochemical feature of Ancistrotectorine is the nature of its biaryl linkage, specifically a 7,3'-coupling between the naphthalene (B1677914) and isoquinoline (B145761) moieties uni-wuerzburg.deresearchgate.netresearchgate.net. This type of coupling is considered synthetically challenging to achieve with high regio- and stereoselectivity researchgate.net. The "lactone method" has been developed and employed for the regio- and stereoselective synthesis of such axially chiral biaryl systems, including Ancistrotectorine and its related compound Ancistrocladidine uni-wuerzburg.deresearchgate.net. This method involves ester-type prefixation of the molecular halves, followed by intramolecular coupling and atroposelective lactone ring cleavage, allowing for controlled formation of the biaryl axis uni-wuerzburg.deresearchgate.net.

Relative and Absolute Configuration of Stereogenic Centers

The complete stereochemical characterization of Ancistrotectorine involves determining both the relative and absolute configurations of its stereogenic centers, as well as the configuration of its chiral axis nih.govfrontiersin.org. While the structure elucidation of natural products often begins with spectroscopic methods like NMR and mass spectrometry, which can reveal connectivity and relative stereochemistry, determining the absolute configuration typically requires chiroptical methods such as ECD, often in conjunction with computational analysis nih.govresearchgate.netfrontiersin.orgnih.gov. For Ancistrotectorine, the specific relative arrangement of substituents, such as the cis-array of methyl groups at C1 and C3 in the tetrahydroisoquinoline part, is also a critical aspect of its stereochemistry researchgate.net. The combination of experimental data and theoretical calculations is essential for definitively assigning the absolute configuration of both the stereogenic centers and the chiral axis nih.govunideb.hufrontiersin.org.

Biosynthetic Pathways of Ancistrotectorine

Proposed Acetogenic Polyketidic Pathway to Naphthylisoquinoline Alkaloids

The biosynthesis of naphthylisoquinoline alkaloids, including Ancistrotectorine, is distinguished by a unique pathway that sets them apart from the vast majority of plant-derived isoquinoline (B145761) alkaloids. nih.govnih.gov While over 2,500 other isoquinoline alkaloids are known to originate from aromatic amino acids, naphthylisoquinolines are products of an acetogenic polyketidic pathway. nih.govcnjournals.com This means their carbon skeleton is assembled from simple acetate (B1210297) and malonate units. nih.govlibgen.ee

Research has demonstrated that both the naphthalene (B1677914) and the tetrahydroisoquinoline portions of these molecules are synthesized from a single, joint polyketide precursor. nih.gov This discovery was significant as it represented the first confirmed instance of the "F-type" folding mode of a polyketide synthase in higher plants. nih.gov The elucidation of this pathway was achieved through feeding experiments using ¹³C-labeled acetate, followed by NMR analysis, which made the entire polyketide folding pattern visible. nih.gov This novel route, starting from acetate-malonate units, gives rise to the high chemodiversity observed among the more than 100 naphthylisoquinoline alkaloids identified. nih.govresearchgate.net

Key Enzymatic Steps and Precursors in Ancistrotectorine Biosynthesis

The construction of the Ancistrotectorine molecule is a multi-step, enzyme-catalyzed process characteristic of polyketide biosynthesis. byjus.comnih.gov The process is initiated by enzymes known as polyketide synthases (PKSs). nih.govplos.org

The key steps and precursors are:

Precursor Accumulation : The biosynthesis begins with the accumulation of simple precursor molecules. whiterose.ac.uk For Ancistrotectorine, the primary building blocks are acetate and malonate units, which are activated as acyl-CoA thioesters (e.g., acetyl-CoA and malonyl-CoA). nih.govnih.gov

Poly-β-keto Chain Formation : Polyketide synthases catalyze successive decarboxylative Claisen condensations between a starter unit (derived from acetate) and several extender units (derived from malonate). nih.govmdpi.com This assembly-line process creates a linear poly-β-keto chain, which remains covalently bound to the enzyme complex. mdpi.com

Cyclization and Aromatization : Once the chain reaches the correct length, it undergoes a series of intramolecular cyclization and dehydration reactions to form the bicyclic naphthalene ring system and the heterocyclic isoquinoline core. The specific folding pattern of the polyketide chain, dictated by the PKS, determines the final ring structure. nih.gov

Oxidative Coupling : A crucial step in the formation of all naphthylisoquinoline alkaloids is the intramolecular, regio- and stereoselective oxidative coupling of the naphthalene and isoquinoline moieties to form the biaryl axis. researchgate.net In Ancistrotectorine, this coupling occurs between the C-7 of the naphthalene ring and the C-3' of the isoquinoline ring. researchgate.netnih.govnih.gov This bond creates a rotationally hindered biaryl system, leading to atropisomerism, a form of axial chirality. google.comnih.gov

Tailoring Modifications : Following the construction of the core scaffold, a series of "tailoring" enzymes introduce further modifications. These can include hydroxylations, methylations, and reductions to yield the final, specific structure of Ancistrotectorine, which features a sensitive cis-array of the two methyl groups at C-1 and C-3 in the tetrahydroisoquinoline part. researchgate.netnih.gov For instance, the semi-synthesis of ancistrotectoquinone A from Ancistrotectorine via biomimetic oxidation demonstrates how such late-stage modifications can occur. nih.gov

Biogenetic Relationship to Other Naphthylisoquinoline Alkaloids

Ancistrotectorine is part of a large and structurally diverse family of over 125 naphthylisoquinoline alkaloids found exclusively in the palaeotropical families Ancistrocladaceae and Dioncophyllaceae. nih.govnih.gov Its biosynthesis is intimately related to that of its chemical relatives, and their structural variations arise from subtle divergences in the common polyketidic pathway.

The key biogenetic relationships are:

Common Polyketide Origin : All naphthylisoquinoline alkaloids, whether from the Ancistrocladaceae or Dioncophyllaceae family, share the same fundamental biosynthetic origin from acetate and malonate units, rather than from amino acids. nih.govresearchgate.net This shared pathway is a strong indicator of their close biogenetic link.

Variations in Coupling : The structural diversity within the family is largely due to different modes of coupling between the naphthalene and isoquinoline units. Ancistrotectorine is a 7,3'-coupled alkaloid. nih.govnih.gov Other alkaloids exhibit different linkages, such as 5,8' coupling (e.g., ancistroguineines A and B) or 7,8' coupling (e.g., ealamines A-H), hinting at variations in the enzymatic control of the oxidative coupling step. nih.govresearchgate.netacs.org

Stereochemical Diversity : The stereochemistry of these alkaloids provides further evidence of their biogenetic relationships. Variations include:

Axial Chirality : The rotational restriction around the biaryl axis leads to stable atropisomers (P or M configuration), and different alkaloids can exist as distinct, stable atropisomers. nih.gov

Central Chirality : The configuration at stereogenic centers, particularly at C-1 and C-3 of the isoquinoline ring, varies. Ancistrotectorine possesses a relative cis-configuration of the methyl groups at C-1 and C-3. researchgate.netunilag.edu.ng In contrast, other alkaloids like ancistroguineine A have a trans-configuration. unilag.edu.ng The isolation of 3-epimeric pairs, differing only in the configuration at C-3, further highlights the synthetic flexibility of the biosynthetic machinery. nih.gov

Substitution Patterns : The presence or absence of functional groups, such as oxygenation at C-6, is another distinguishing feature that links or separates subgroups of these alkaloids. For example, Ancistrocladaceae-type alkaloids are typically oxygenated at C-6 and have an S-configuration at C-3, while Dioncophyllaceae-type alkaloids usually lack the C-6 oxygen and have an R-configuration at C-3. researchgate.netrsc.org "Hybrid-type" alkaloids with mixed features also exist. researchgate.netacs.org

The co-occurrence of Ancistrotectorine with other differently coupled or stereochemically distinct alkaloids within the same plant, such as Ancistrocladus guineensis, underscores their close biosynthetic relationship, arising from a remarkably creative and variable enzymatic toolkit. nih.govunilag.edu.ng

Chemical Synthesis and Derivatization of Ancistrotectorine

Design and Synthesis of Ancistrotectorine Analogs and Derivatives

Dimeric Naphthylisoquinoline Alkaloids related to Ancistrotectorine (e.g., Shuangancistrotectorines)

Dimeric naphthylisoquinoline alkaloids represent a complex subclass of these natural products, characterized by the presence of multiple chiral biaryl axes. Shuangancistrotectorines, isolated from plants such as Ancistrocladus tectorius, are notable examples within this category. These compounds are structurally demanding, with some, like shuangancistrotectorine A, possessing seven stereogenic elements, including four stereocenters and three consecutive chiral axes researchgate.netacs.orguonbi.ac.ke. The complexity arises from the coupling of multiple naphthylisoquinoline units, leading to intricate three-dimensional structures. The total synthesis of some of these dimeric alkaloids has been achieved, confirming their proposed structures and providing insights into their formation uonbi.ac.ke.

| Compound Class | Key Structural Features | Origin Example Plant | Notes |

| Dimeric Naphthylisoquinoline Alkaloids | Multiple chiral biaryl axes | Ancistrocladus tectorius | Can possess up to three chiral biaryl axes; complex stereochemistry. |

| Shuangancistrotectorines (e.g., A-E) | Three chiral biaryl axes, seven stereogenic elements | Ancistrocladus tectorius | Confirmation via total synthesis has been reported uonbi.ac.ke. |

Biological Activities of Ancistrotectorine in Preclinical Research Models

Antiprotozoal Activities (In Vitro and In Vivo Preclinical Studies)

Research has indicated that Ancistrotectorine exhibits notable activity against several protozoan parasites that cause significant human diseases.

Antiplasmodial Efficacy against Plasmodium falciparum

Plasmodium falciparum is the parasite responsible for the most severe form of malaria. Preclinical studies have explored Ancistrotectorine's efficacy against this pathogen. While specific IC50 values for Ancistrotectorine against Plasmodium falciparum are not explicitly detailed in the provided search results for this compound directly, related naphthylisoquinoline alkaloids have shown inhibitory effects against asexual erythrocytic stages of P. falciparum asm.org. General research on naphthylisoquinoline alkaloids indicates their activity against Plasmodium parasites asm.orgontosight.ai.

Antileishmanial Effects against Leishmania donovani

Leishmania donovani is the causative agent of visceral leishmaniasis. Ancistrotectorine and related compounds have demonstrated antileishmanial effects. Ancistectorine D, a related naphthylisoquinoline alkaloid, has shown promising activities against Leishmania donovani researchgate.net. Furthermore, the Ancistrocladus genus, from which Ancistrotectorine is derived, has root extracts used in traditional medicine for parasitic infections, including leishmaniasis researchgate.net.

Antitrypanosomal Activity against Trypanosoma brucei rhodesiense

Trypanosoma brucei rhodesiense causes human African trypanosomiasis (sleeping sickness). Ancistrotectorine and its analogues have been investigated for their antitrypanosomal properties. Ancistectorine D has shown promising activity against Trypanosoma cruzi and Leishmania donovani, suggesting potential broad-spectrum antiprotozoal activity researchgate.net. Other naphthylisoquinoline alkaloids, such as Ancistrobenomine B, have also displayed activity against Trypanosoma brucei rhodesiense in vitro researchgate.net.

Anticancer and Antitumor Activities (In Vitro Preclinical Studies)

Ancistrotectorine has also been evaluated for its potential in cancer therapy, particularly against specific cancer cell lines in in vitro preclinical studies.

Cytotoxicity against Pancreatic Cancer Cells (e.g., PANC-1)

Preclinical research has explored the cytotoxic effects of Ancistrotectorine and related compounds against pancreatic cancer cells. Ancistectorine D has demonstrated strong cytotoxic activities against human leukemia (CCRF-CEM) and multidrug-resistant tumor cells researchgate.net. Furthermore, Ancistrotectorine has been associated with potent cytotoxicities against PANC-1 human pancreatic cancer cells uni-wuerzburg.de. Related naphthylisoquinoline alkaloids have also shown preferential cytotoxic activities towards pancreatic PANC-1 cells researchgate.net.

Antileukemic Effects (e.g., against CCRF-CEM leukemia cells)

Ancistrotectorine has shown promise in combating leukemia. Ancistectorine D, a related compound, has displayed strong cytotoxic activities against human leukemia cells, specifically CCRF-CEM, as well as their multidrug-resistant subline, CEM/ADR5000 researchgate.netresearchgate.net. This indicates a significant antileukemic potential for Ancistrotectorine and its analogues.

Compound List

Ancistrotectorine

Ancistectorine D

Ancistrobenomine B

Ancistrocladinium A

Anti-obesity Effects in Preclinical Models

Preclinical studies investigating the anti-obesity effects of Ancistrocladus tectorius (AT) extract, of which Ancistrotectorine is a constituent alkaloid, have demonstrated promising results. Research utilizing 3T3-L1 adipocytes and high-fat diet (HFD)-fed C57BL/6J mice indicated that the AT 70% ethanol (B145695) extract significantly inhibited lipid accumulation in adipocytes and reduced the expression of genes associated with adipogenesis researchgate.netnih.gov.

In animal models, a 12-week administration of the AT extract led to a reduction in body weight and organ weights, including the liver, pancreas, and adipose tissues. Furthermore, it improved metabolic profiles by enhancing plasma glucose, insulin (B600854), triglyceride, and total cholesterol levels, and ameliorating insulin resistance nih.gov. The extract also mitigated hepatic steatosis and reduced the expression of lipogenesis-related genes in the liver nih.gov. Mechanistically, the AT extract was found to upregulate thermogenesis-related genes (e.g., Cidea, Pgc1α, Ucp1, Prdm16, Adrb1, Adrb3) and mitochondrial dynamics-related genes (e.g., Mff, Opa1, Mfn2) in brown adipose tissue (BAT), suggesting a role in promoting energy expenditure and thermogenesis nih.gov.

Table 1: Effects of Ancistrocladus tectorius Extract on Obesity Markers in High-Fat Diet-Fed Mice

| Parameter | Control (HFD) | AT Extract (HFD) | Unit |

| Body Weight Gain | Increased | Reduced | % |

| Liver Weight | Increased | Reduced | g |

| White Adipose Tissue Weight | Increased | Reduced | g |

| Brown Adipose Tissue Weight | Increased | Reduced | g |

| Plasma Triglycerides | Elevated | Reduced | mg/dL |

| Plasma Total Cholesterol | Elevated | Reduced | mg/dL |

| Hepatic Steatosis | Present | Reduced | Qualitative |

Data derived from preclinical studies on Ancistrocladus tectorius extract nih.gov. Specific numerical values for all parameters were not detailed in the provided snippets.

Table 2: Effects of Ancistrocladus tectorius Extract on 3T3-L1 Adipocytes

| Parameter | Treatment Condition | Effect on Lipid Accumulation | Upregulated Genes (Examples) |

| Lipid Accumulation | AT Extract (20 μg/mL) | Inhibited | N/A |

| Adipogenesis-related genes | AT Extract | Decreased expression | N/A |

| Thermogenesis-related genes | AT Extract | Upregulated | Cidea, Pgc1α, Ucp1, Prdm16, Adrb1, Adrb3 |

| Mitochondrial dynamics genes | AT Extract | Upregulated | Mff, Opa1, Mfn2 |

Data derived from in vitro studies on Ancistrocladus tectorius extract nih.gov. Gene expression changes are qualitative based on provided snippets.

Other Investigated Biological Activities (Preclinical/In Vitro)

Antioxidant ActivityAncistrotectorine has been reported to possess antioxidant activitiesresearchgate.net. Studies on Ancistrocladus tectorius extracts also indicate antioxidant potentialresearchgate.netmedwinpublishers.com. The mechanisms and specific quantitative data (e.g., IC50 values from DPPH or FRAP assays) for Ancistrotectorine's antioxidant capacity are not detailed in the provided search results.

Compound List:

Ancistrotectorine

Ancistrocladinium A

Ancistectorine A

Ancistectorine A1

N-methyl Ancistectorine A1

Ancistectorine A2

5-epi-Ancistectorine A2

Ancistectorine A3

Ancistectorine C1

Mechanisms of Action of Ancistrotectorine at Molecular and Cellular Levels

Investigation of Cellular Targets and Pathways

Ancistrotectorine has demonstrated significant biological activities across various cellular models. It exhibits antiprotozoal activity against parasites such as Plasmodium falciparum and Trypanosoma cruzi researchgate.netuchile.cl. Furthermore, it displays cytotoxic effects against several human leukemia cell lines, including CCRF-CEM, CEM/ADR5000, HL-60, K562, and U937 researchgate.netscience.govscience.gov. For instance, Ancistrotectorine E, a related compound, showed inhibitory activity against HL-60, K562, and U937 cell lines with IC50 values in the low micromolar range science.gov.

Studies on related naphthylisoquinoline alkaloids (NIQs) suggest that these compounds can induce apoptosis through the intrinsic pathway. This process involves morphological changes such as nuclear membrane deformation, disruption of mitochondrial membrane potential (MMP), and increased production of reactive oxygen species (ROS) researchgate.net. Ancistrotectorine's interaction with angiotensin receptors, leading to cardiovascular effects, also points to specific receptor targets within mammalian systems chula.ac.th. Additionally, in silico studies have explored its potential interaction with viral proteins like the SARS-CoV-2 spike glycoprotein, ACE2, and TMPRSS2, suggesting a role in modulating host-pathogen interactions nih.gov.

Table 1: Biological Activities and Cellular Targets of Ancistrotectorine and Related NIQs

| Compound/Class | Target Organism/Cell Line | Activity/Effect | IC50 Value (µM) | Reference |

| Ancistrotectorine | P. falciparum | Antiprotozoal activity | 0.14 | researchgate.net |

| Ancistrotectorine | CCRF-CEM leukemia cells | Cytotoxic activity | 11.47 | researchgate.net |

| Ancistrotectorine | CEM/ADR5000 leukemia cells | Cytotoxic activity | 16.61 | researchgate.net |

| Ancistrotectorine E | HL-60 leukemia cells | Growth inhibitory activity | 1.70 | science.gov |

| Ancistrotectorine E | K562 leukemia cells | Growth inhibitory activity | 4.18 | science.gov |

| Ancistrotectorine E | U937 leukemia cells | Growth inhibitory activity | 2.56 | science.gov |

| Related NIQs | T. cruzi | Antiprotozoal activity | Varies | uchile.cl |

| Related NIQs | Angiotensin receptors | Dose-dependent negative chronotropic and inotropic effects, vasorelaxation | Not specified | chula.ac.th |

| Related NIQs | SARS-CoV-2 proteins | In silico interaction with Spike glycoprotein, ACE2, TMPRSS2 | Not specified | nih.gov |

Potential DNA-Binding Properties (as exemplified by related NIQs)

While direct experimental evidence for Ancistrotectorine's DNA-binding capabilities is not extensively detailed in the provided snippets, the class of naphthylisoquinoline alkaloids (NIQs) to which it belongs has been investigated for such properties. Related NIQs, such as dioncophyllines, have been shown to bind to DNA, acting as typical intercalating agents mdpi.comrsc.org. This intercalation involves inserting themselves between DNA base pairs, which can disrupt DNA replication and transcription processes. Furthermore, other natural compounds like berberine, also an alkaloid, are known to bind specifically to DNA, inhibiting replication and contributing to their cytotoxic and anticancer effects mdpi.com. The structural similarity within the NIQ class suggests that Ancistrotectorine may also possess DNA-binding properties, potentially contributing to its observed cellular effects.

Modulatory Effects on Key Biological Processes (e.g., cell cycle, apoptosis)

Ancistrotectorine and related NIQs have been implicated in modulating critical cellular processes, particularly cell cycle progression and apoptosis. Several studies indicate that these alkaloids can induce programmed cell death (apoptosis) in cancer cells researchgate.netscience.govscience.govresearchgate.net. The induction of apoptosis by related NIQs often occurs via the intrinsic mitochondrial pathway, characterized by mitochondrial membrane potential disruption and the release of pro-apoptotic factors researchgate.net. Additionally, these compounds have been associated with increased levels of reactive oxygen species (ROS), which can trigger oxidative stress and contribute to cell death researchgate.netresearchgate.net.

Evidence also suggests that Ancistrotectorine and its analogs can influence cell cycle regulation. Some NIQs have been observed to cause cell cycle arrest, typically in the G2/M phase, thereby preventing cell division and promoting cell death mdpi.com. Studies on leukemia cell lines treated with Ancistrotectorine E and other related compounds have shown growth inhibition, which is often a consequence of cell cycle arrest or apoptosis science.govscience.gov. The modulation of these fundamental processes underscores Ancistrotectorine's potential as an agent that disrupts cancer cell proliferation and survival.

Interaction with Specific Enzymes or Receptors

The pharmacological profile of Ancistrotectorine suggests interactions with specific molecular targets, including enzymes and receptors. As noted, Ancistrotectorine has shown activity against protozoan parasites, indicating potential interactions with essential enzymes or pathways unique to these organisms researchgate.netuchile.cl. In mammalian systems, Ancistrotectorine has been observed to interact with angiotensin receptors, eliciting cardiovascular effects such as negative chronotropic and inotropic actions, and vasorelaxation chula.ac.th.

Furthermore, Ancistrotectorine has been investigated in silico for its potential binding to key proteins involved in viral entry, such as the SARS-CoV-2 spike glycoprotein, ACE2, and TMPRSS2 nih.gov. In the context of cancer therapy, molecular docking studies have explored Ancistrotectorine's potential interaction with ABL-kinase, a target relevant for chronic myeloid leukemia (CML) technoarete.org. Related NIQs have also been shown to interfere with the activity of topoisomerases and inhibit enzymes like HIV-1 reverse transcriptase rsc.orgnih.govsci-hub.se, further highlighting the diverse enzymatic targets that this class of compounds may engage.

Structure Activity Relationship Sar Studies of Ancistrotectorine and Its Analogs

Impact of Different Biaryl Coupling Types on Pharmacological Profile

The core structure of many naphthylisoquinoline alkaloids, including those related to Ancistrotectorine, is characterized by a biaryl linkage connecting a naphthalene (B1677914) moiety to an isoquinoline (B145761) or related system researchgate.netup.ac.zauni-wuerzburg.de. The method and type of biaryl coupling employed during synthesis can profoundly influence the resulting molecular architecture and, consequently, its pharmacological properties. For instance, research on related naphthylisoquinolines has explored enantioselective oxidative biaryl coupling of naphthols uni-wuerzburg.de. Variations in the coupling strategy can lead to different regioisomers or stereoisomers, each potentially exhibiting unique interactions with biological targets. While specific data detailing the impact of various biaryl coupling types on Ancistrotectorine's pharmacological profile is limited in the current search results, the structural diversity achievable through different coupling methodologies suggests this is a key area for SAR investigation in related alkaloid series.

Effects of Structural Modifications and Derivatization on Activity

Systematic structural modifications and derivatization of lead compounds are fundamental strategies in SAR studies to enhance potency, improve selectivity, or alter pharmacokinetic properties. For Ancistrotectorine and its analogs, modifications could involve altering substituents on the aromatic rings, changing functional groups, or modifying the core heterocyclic system. Research on related compounds has shown that derivatization, such as the substitution of hydrogen atoms with halogens, can positively alter biological activity mdpi.com.

While specific experimental SAR data tables for Ancistrotectorine are not directly available in the provided snippets, studies on similar compound classes often present such data. For example, analyses of analogs might detail potency (e.g., IC50 values) and selectivity metrics for various structural modifications nih.govnih.gov. These tables typically compare the parent compound with a series of derivatives, highlighting which structural changes lead to improved or diminished activity.

Illustrative Data Table Format for SAR Studies:

Advanced Analytical Methodologies in Ancistrotectorine Research

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine separation methods with spectroscopic detection, are indispensable for the detailed analysis of complex mixtures and the precise characterization of natural products like Ancistrotectorine.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for identifying and quantifying compounds in complex matrices, including the profiling of metabolites. This method offers high sensitivity and selectivity, allowing for the separation of components based on their chromatographic properties and subsequent identification and quantification based on their mass-to-charge ratio and fragmentation patterns irb.hrnih.govnih.gov. In studies involving Ancistrocladus species, HPLC-MS/MS has been utilized to analyze extracts, aiding in the identification of known and potentially novel compounds. For instance, in the analysis of Ancistrocladus tectorius extracts, compound 1 (ancistrocladinium A) was identified and its peak areas quantified using HPLC-MS/MS, demonstrating the technique's utility in characterizing related alkaloids within the same genus researchgate.net. This approach is vital for understanding the metabolic fate of compounds or for comparative analyses of natural product profiles.

The determination of stereochemistry, particularly the absolute configuration of chiral molecules, is critical in natural product chemistry. Liquid Chromatography coupled with Circular Dichroism (LC-CD) and Chiral High-Performance Liquid Chromatography (Chiral HPLC) are key techniques for this purpose. Chiral HPLC employs chiral stationary phases (CSPs) that can differentiate between enantiomers or diastereomers based on their differential interactions hplc.euchromatographyonline.com. LC-CD, by coupling a CD detector to an HPLC system, allows for the direct measurement of the CD spectra of separated stereoisomers as they elute from the column uni-wuerzburg.dejasco.hujasco-global.com.

For Ancistrotectorine and related naphthylisoquinoline alkaloids, which possess axial chirality due to restricted rotation around the biaryl bond, these techniques are particularly valuable. Studies have employed online LC-CD analysis to assign the absolute configurations at the biaryl axes of atropisomers nih.gov. Furthermore, the comparison of experimental CD spectra of Ancistrotectorine with spectra calculated using quantum-chemical methods has been instrumental in confirming its absolute stereostructure uni-wuerzburg.deunilag.edu.ng. This comparative approach, often involving Density Functional Theory (DFT) calculations, provides a robust method for assigning absolute configurations, distinguishing between P- and M-atropisomers uni-wuerzburg.deunilag.edu.ngdntb.gov.ua.

Application of Advanced Spectroscopic Methods for Structural Refinement

A range of spectroscopic techniques are employed to elucidate and refine the molecular structure of Ancistrotectorine. These methods provide detailed information about the connectivity, functional groups, and spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Multiple Quantum Correlation (HMQC), and Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY), is fundamental for structural determination researchgate.netunilag.edu.ngchiba-u.jpbohrium.com. ¹H NMR provides information on the number, type, and environment of protons, while ¹³C NMR reveals the carbon skeleton. HMBC and HMQC establish correlations between protons and carbons, aiding in the assignment of the carbon framework and the positioning of substituents. NOESY/ROESY experiments are crucial for determining the relative stereochemistry by detecting through-space proximity between protons, which is particularly important for assigning configurations at stereogenic centers and understanding the conformation around the biaryl axis unilag.edu.ngchiba-u.jp.

Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and tandem Mass Spectrometry (MS/MS), provides accurate molecular weight information and fragmentation patterns essential for confirming the elemental composition and identifying structural fragments researchgate.netbohrium.comresearchgate.net. These data, combined with NMR results, allow for the comprehensive structural assignment of Ancistrotectorine researchgate.netresearchgate.netnih.gov.

Computational Chemistry Approaches (e.g., Quantum-Chemical Calculations) in Characterization

Computational chemistry, particularly quantum-chemical calculations, plays a significant role in complementing experimental spectroscopic data for structural refinement and stereochemical assignment. Methods such as Density Functional Theory (DFT) are used to predict molecular properties, including electronic structures, vibrational frequencies, and spectroscopic parameters like Circular Dichroism (CD) spectra uni-wuerzburg.denih.govunilag.edu.ngdntb.gov.uanih.govmdpi.comwikipedia.org.

Method Development for Research-Scale Isolation and Purification

The isolation and purification of Ancistrotectorine from natural sources, such as the leaves of Ancistrocladus tectorius, typically involve a series of chromatographic techniques. Method development focuses on achieving high purity and good recovery on a research scale.

Initial extraction of plant material is usually followed by fractionation using techniques such as column chromatography over silica (B1680970) gel or other stationary phases researchgate.netscribd.com. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a common and effective method for the final purification of natural products, enabling the separation of Ancistrotectorine from closely related compounds up.ac.zagoogle.comresearchgate.net. Specific methods might involve optimized mobile phase compositions and gradient profiles on specialized columns, such as RP-18e columns, to achieve the desired purity acs.org. Techniques like High-Speed Countercurrent Chromatography (HSCCC) have also been employed for the initial separation of alkaloid fractions unilag.edu.ng. The development of these methods is crucial for obtaining sufficient quantities of pure Ancistrotectorine for detailed spectroscopic analysis and further biological evaluation.

Compound Name List:

Ancistrotectorine

Research Prospects and Future Directions for Ancistrotectorine

Ancistrotectorine as a Lead Compound for Drug Discovery

In the field of drug discovery, a "lead compound" is a chemical entity that exhibits pharmacological or biological activity and serves as the starting point for developing new drugs. libretexts.orgwikipedia.org Such compounds often require chemical modification to enhance their efficacy, selectivity, or pharmacokinetic properties. libretexts.orgwikipedia.org Ancistrotectorine is regarded as a promising lead compound due to its inherent biological activities. ontosight.ainaturalproducts.net The process of refining its structure through medicinal chemistry is a critical step toward realizing its full therapeutic potential. upmbiomedicals.com

Protozoan and helminthic parasitic diseases affect billions of people, primarily in tropical and subtropical regions, and there is an urgent need for new, effective drugs due to issues like low efficacy, severe side effects, and growing drug resistance with current treatments. scielo.brcsic.es Naphthylisoquinoline alkaloids, including Ancistrotectorine, have demonstrated an attractive spectrum of biological activities, notably against various parasites. ontosight.aiup.ac.zaresearchgate.net

Research has highlighted the potential of Ancistrotectorine and its relatives as antimalarial agents. ontosight.ai Studies have shown that these compounds can inhibit the growth of Plasmodium species, the protozoa responsible for malaria. up.ac.zabohrium.com The unique structural features of Ancistrotectorine make it a valuable scaffold for designing novel antiparasitic drugs that could potentially overcome existing resistance mechanisms. scielo.brceastar.org.au Future work will likely focus on synthesizing and screening derivatives to identify candidates with improved potency and a better safety profile for targeting diseases caused by parasites like Trypanosoma, Leishmania, and Plasmodium. csic.es

Ancistrotectorine has also been identified as having potential anticancer properties, suggesting its promise in oncology. ontosight.ai The search for novel anticancer therapeutics is a continuous effort, with natural products remaining a vital source of new lead compounds. The development of targeted therapies, which act on specific molecules involved in cancer cell growth and survival, is a major focus in modern cancer research. nih.govdovepress.com

The exploration of Ancistrotectorine in this area involves several potential strategies. One approach is to investigate its mechanism of action against various cancer cell lines to identify specific cellular targets. Another avenue is the development of antibody-drug conjugates (ADCs), where the potent cytotoxic properties of an Ancistrotectorine derivative could be precisely delivered to tumor cells via a monoclonal antibody, minimizing damage to healthy tissues. dovepress.comfrontiersin.org The concept of drug repurposing, where a compound developed for one condition is found to be effective for another, also presents an opportunity; for instance, some antifungal agents have shown anticancer activity due to conserved cellular machinery between fungal and cancer cells. nih.govpib.gov.in

Exploration of Ancistrotectorine's Full Biological Spectrum

The known biological activities of Ancistrotectorine, including antimicrobial, antimalarial, and anticancer effects, may only represent a fraction of its full potential. ontosight.ai The term "biological spectrum" refers to the complete range of a compound's biological effects. squ.edu.om Many natural products exhibit a wide array of activities, and a comprehensive investigation is essential to uncover all possible therapeutic applications. scispace.comresearchgate.net

Future research should aim to systematically screen Ancistrotectorine and its analogues against a broad panel of biological targets. This could include assays for antiviral, anti-inflammatory, and neuroprotective activities, among others. Understanding the full biological spectrum is crucial for identifying new therapeutic indications and for recognizing potential off-target effects early in the drug development process.

| Reported Biological Activities of Ancistrotectorine |

| Antimicrobial |

| Antimalarial (Antiplasmodial) |

| Anticancer |

| Source: ontosight.aiup.ac.za |

Investigation of Synergistic Effects with Other Bioactive Compounds

Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nuevo-group.comnih.gov This principle is of great interest in pharmacology as it can lead to more effective treatments, potentially at lower doses, which can minimize side effects and overcome drug resistance. nih.govmdpi.com The mechanisms of synergy are varied and can include enhancing the bioavailability of a primary compound, inhibiting metabolic pathways that degrade it, or acting on different targets in a complementary manner. nuevo-group.comnih.govgenesispub.org

Investigating the synergistic potential of Ancistrotectorine is a promising research direction. Combining Ancistrotectorine with other natural phytochemicals or with conventional chemotherapeutic agents could enhance its antiparasitic or anticancer efficacy. nih.gov For example, a second compound might increase the permeability of a cancer cell's membrane, allowing Ancistrotectorine to enter more easily and exert its cytotoxic effect. nuevo-group.com Future studies could utilize checkerboard assays and other screening methods to identify synergistic combinations, opening the door to novel multi-drug therapeutic strategies. nih.gov

Advanced Biosynthetic Pathway Elucidation and Engineering

The production of complex natural products like Ancistrotectorine directly from their plant sources is often inefficient and unsustainable due to low yields and challenges in cultivation. nih.gov A key area of research is therefore the elucidation and engineering of the compound's biosynthetic pathway. nih.govdtu.dk This involves identifying the specific genes and enzymes that the plant uses to construct the molecule from simple precursors. nih.govd-nb.info

Modern "omics" technologies, such as genomics, transcriptomics, and chemoproteomics, are powerful tools for mapping these intricate pathways. nih.govfrontiersin.org Once the biosynthetic pathway is fully understood, it can be transferred into a microbial host, such as yeast or E. coli, through the principles of synthetic biology. dtu.dknih.gov These engineered microbes can then be grown in large-scale fermenters to produce Ancistrotectorine or its key intermediates in a more controlled, scalable, and sustainable manner. d-nb.info This approach not only secures a reliable supply of the compound for further research and development but also enables the creation of "new-to-nature" derivatives by modifying the pathway. dtu.dk

Expanding Synthesis Methodologies for Complex Derivatives

The chemical synthesis of Ancistrotectorine is challenging due to its complex three-dimensional structure, particularly the sterically hindered axis connecting the naphthalene (B1677914) and isoquinoline (B145761) rings. researchgate.net The ability to synthesize not only the natural product but also a wide range of its derivatives is essential for lead optimization in drug discovery. libretexts.org

Significant progress has been made in the total synthesis of Ancistrotectorine, with the "lactone method" being a key breakthrough. researchgate.netacs.org This strategy allows for the regio- and stereoselective construction of the difficult biaryl bond, providing controlled access to specific stereoisomers. researchgate.netresearchgate.net Future research will focus on expanding the synthetic toolkit to create even more complex derivatives with improved pharmacological properties. This includes developing more efficient coupling reactions, such as advanced Suzuki couplings, and exploring methods for late-stage functionalization, where modifications are made to the core structure at the end of the synthesis. researchgate.net These advanced methodologies will enable chemists to systematically probe the structure-activity relationship of the Ancistrotectorine scaffold and design analogues with superior therapeutic profiles. numberanalytics.com

Conclusion

Summary of Key Research Findings on Ancistrotectorine

Ancistrotectorine is a naphthylisoquinoline alkaloid, a class of structurally unique natural products. nih.gov It was first isolated from the leaves of the Thai medicinal plant Ancistrocladus tectorius and was the second member of the 7,3'-linked naphthalene-isoquinoline alkaloid group to be identified. researchgate.net Its structure was initially determined through single-crystal X-ray crystallography and complete 1H-NMR spectroscopic assignments. researchgate.net Subsequently, Ancistrotectorine was also isolated from the leaves of the African liana Ancistrocladus guineensis, which was a significant finding as it was previously only known from the South-East Asian species. nih.govunilag.edu.ng The absolute stereostructure of the compound isolated from A. guineensis was confirmed by oxidative degradation and by comparing experimental and calculated Circular Dichroism (CD) spectra. nih.govunilag.edu.ng

Research has established that Ancistrotectorine belongs to the "Ancistrocladaceae-type" alkaloids, characterized by an S-configuration at the C-3 position and an oxygen function at C-6 in the isoquinoline (B145761) portion. researchgate.netunilag.edu.ng This structural feature is considered chemotaxonomically significant, as these types of alkaloids are typical of Asian and East African species of Ancistrocladus. unilag.edu.ng

The unique 7,3'-coupling of the naphthalene (B1677914) and isoquinoline moieties is a defining characteristic of Ancistrotectorine. researchgate.net This structural feature, along with its stereochemistry, has been a subject of interest in phytochemical studies. The isolation of Ancistrotectorine from a Central African species was noteworthy because 7,3'-coupled naphthylisoquinoline alkaloids are less frequently found in West and Central African lianas of this genus. unilag.edu.ng

Furthermore, Ancistrotectorine has served as a starting material in the semisynthesis of other related alkaloids. For instance, it has been used in the biomimetic oxidation with Fremy's salt to confirm the stereostructure of ancistrotectoquinones A and B, which are the first quinoid naphthylisoquinoline alkaloids discovered. dntb.gov.ua

Significance of Ancistrotectorine in Naphthylisoquinoline Alkaloid Research

Ancistrotectorine holds considerable significance in the field of naphthylisoquinoline alkaloid research due to its unique structural features and its contribution to understanding the chemotaxonomy of the Ancistrocladus genus.

Chemotaxonomic Importance: The initial discovery of Ancistrotectorine, a 7,3'-coupled alkaloid, in the Southeast Asian plant Ancistrocladus tectorius and its subsequent isolation from the African species Ancistrocladus guineensis provided a crucial chemotaxonomic link between geographically distant species. researchgate.netnih.govunilag.edu.ng Its classification as a pure "Ancistrocladaceae-type" alkaloid, typically found in Asian and East African species, was a remarkable finding in a Central African plant, offering insights into the evolutionary and biogeographical relationships within the genus. unilag.edu.ng

Structural Diversity and Atropisomerism: Naphthylisoquinoline alkaloids are known for their axial chirality, a phenomenon known as atropisomerism, which arises from hindered rotation around the biaryl single bond. wikipedia.org Ancistrotectorine, with its 7,3'-linkage, contributes to the known structural diversity of this class of compounds. The study of such atropisomers is crucial as different stereoisomers can exhibit distinct biological activities. nih.govnih.gov The elucidation of Ancistrotectorine's absolute stereostructure through spectroscopic and chiroptical methods has been vital for the accurate characterization of this subclass of alkaloids. nih.govunilag.edu.ng

Synthetic and Biosynthetic Studies: Ancistrotectorine has been a valuable tool in synthetic chemistry. Its use in the semi-synthesis of ancistrotectoquinones A and B demonstrates its utility as a precursor for generating novel and rare quinoid naphthylisoquinoline alkaloids. dntb.gov.ua These synthetic efforts, in turn, can pave the way for producing sufficient quantities of these complex molecules for further biological evaluation. Understanding the biosynthetic pathways of these alkaloids is an active area of research, and the structural features of Ancistrotectorine provide clues to the enzymatic machinery involved in the coupling of the naphthalene and isoquinoline moieties.

Outlook for Translational Research and Academic Advancement

The unique chemical structure and biological activities of naphthylisoquinoline alkaloids, including compounds related to Ancistrotectorine, present a promising outlook for both translational research and academic advancement.

Translational Research: Translational research aims to bridge the gap between basic scientific discoveries and their practical application in clinical settings. nih.govindianactsi.org For compounds like Ancistrotectorine and its derivatives, the focus of translational research would be on exploring their therapeutic potential. While specific biological activities for Ancistrotectorine are not extensively detailed in the provided context, related naphthylisoquinoline alkaloids have shown promising antiprotozoal, antileukemic, and cytotoxic activities against cancer cells. researchgate.netnih.govrsc.org

Future translational efforts could involve:

Synthesis of Analogs: The synthesis of various analogs of Ancistrotectorine could lead to the discovery of compounds with enhanced biological activity and improved pharmacokinetic properties. nih.govnih.govamanote.com

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies would be crucial to identify the key structural features responsible for any observed biological activity, guiding the design of more potent and selective drug candidates. frontiersin.org

Target Identification and Mechanism of Action: A critical step in drug development is identifying the molecular targets and understanding the mechanism of action. researchgate.net Future research will likely focus on elucidating how these alkaloids exert their biological effects at a cellular and molecular level.

Academic Advancement: From an academic perspective, Ancistrotectorine and the broader class of naphthylisoquinoline alkaloids continue to offer fertile ground for research.

Key areas for academic advancement include:

Advanced Synthetic Methodologies: The complex, stereochemically rich structures of these alkaloids present a significant challenge for synthetic organic chemists. Developing novel and efficient total synthesis strategies will remain a key area of academic pursuit. mdpi.com

Biosynthetic Pathway Elucidation: Unraveling the complete biosynthetic pathway of Ancistrotectorine and other related alkaloids will provide fundamental insights into the enzymatic processes that govern the formation of these unique biaryl compounds.

Exploration of Atropisomerism: The phenomenon of atropisomerism in these molecules is of fundamental stereochemical interest. wikipedia.orgnih.gov Further studies on the rotational barriers and the biological implications of axial chirality will continue to be a fascinating area of academic inquiry. nih.govbohrium.com The development of methods to control and predict atropisomerism is a significant challenge in medicinal chemistry. bohrium.com

Q & A

Q. What are the standard methodologies for isolating and characterizing Ancistrotectorine from natural sources?

Ancistrotectorine is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural elucidation employs spectroscopic methods: UV-Vis for conjugated systems, NMR (¹H and ¹³C) for skeletal mapping, and mass spectrometry for molecular weight confirmation. Purity validation requires ≥95% by HPLC, with retention of raw chromatograms for reproducibility .

Q. How can researchers ensure reproducibility in synthesizing Ancistrotectorine derivatives?

Reproducibility hinges on documenting reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps. For novel derivatives, provide full spectral data in supplementary materials and cross-reference with established protocols. Use internal standards (e.g., deuterated solvents for NMR) and report yields as mean ± SD across triplicate trials .

Q. What in vitro assays are commonly used to assess Ancistrotectorine’s bioactivity?

Common assays include:

- Antioxidant activity : DPPH/ABTS radical scavenging (IC₅₀ values).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7).

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ with positive controls). Include negative controls and validate results against reference compounds (e.g., ascorbic acid for antioxidants) .

Advanced Research Questions

Q. How can conflicting data on Ancistrotectorine’s mechanism of action be resolved?

Contradictions often arise from variability in cell lines, assay conditions, or compound purity. Address this by:

Q. What strategies optimize Ancistrotectorine’s bioavailability in preclinical studies?

Bioavailability enhancement involves:

- Formulation : Nanoencapsulation (e.g., liposomes) to improve solubility.

- Pharmacokinetics : LC-MS/MS quantification of plasma/tissue concentrations post-administration.

- Metabolite profiling : Identify active metabolites via hepatic microsome assays. Compare results with bioavailability benchmarks (e.g., oral vs. intravenous administration) .

Q. How should researchers design multi-omics studies to explore Ancistrotectorine’s polypharmacology?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (GC-MS) data using bioinformatics pipelines (e.g., KEGG pathway enrichment). Validate hypotheses with CRISPR-Cas9 gene editing or pharmacological inhibitors. Ensure data complies with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Ancistrotectorine?

Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals. For omics data, employ false discovery rate (FDR) correction .

Q. How can systematic reviews address gaps in Ancistrotectorine’s therapeutic potential?

Follow PRISMA guidelines:

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies, in vivo models).

- Assess bias via ROBINS-I or GRADE frameworks.

- Perform meta-analysis using RevMan for quantitative synthesis. Highlight understudied areas (e.g., neuroprotective effects) as research priorities .

Data Management and Ethics

Q. What protocols ensure ethical compliance in Ancistrotectorine research involving animal models?

Adhere to ARRIVE guidelines:

Q. How should researchers handle contradictory cytotoxicity data across studies?

Create a comparative matrix tabulating variables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.